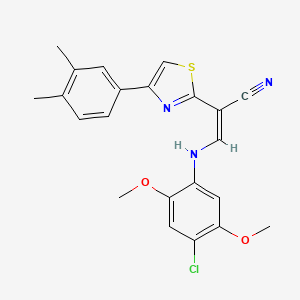![molecular formula C27H21N3O3S2 B2777046 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361170-69-6](/img/structure/B2777046.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Agents
The structural motif of benzothiazole is known for its antibacterial properties. Compounds with a benzothiazole nucleus have been synthesized and tested for their efficacy against a range of Gram-positive and Gram-negative bacteria. The presence of the benzothiazole group in the compound suggests potential as an antibacterial agent, which could be explored through in vitro assays to determine its spectrum of activity .
Antitubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular compounds. The synthesis of new benzothiazole-based molecules has been targeted for their activity against Mycobacterium tuberculosis. Given the structure of the compound , it could be investigated for its potential to inhibit the growth of tuberculosis-causing bacteria, comparing its efficacy with standard reference drugs .
Anticancer Properties
Quinazoline derivatives, which share a similar structural framework with the compound , have been studied for their antitumor properties, particularly as inhibitors of tyrosine kinase receptors. These receptors are overexpressed in various cancers, and the compound’s potential as an anticancer agent, especially in early and advanced solid tumors, metastatic bone disease, and leukemia, could be a significant area of research .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. The compound’s unique structure makes it a suitable candidate for QSAR studies to understand the relationship between its structure and potential antibacterial or anticancer activities .
Drug Resistance Mechanisms
Understanding the mechanisms of drug resistance is crucial in developing new therapeutic agents. The benzothiazole moiety has been involved in studies related to the resistance mechanisms of anti-TB and other drugs. Research into how “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide” interacts with drug-resistant strains could provide insights into overcoming resistance .
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Investigating the binding interactions of the compound with various biological targets can reveal its potential as a lead compound in drug discovery .
Synthetic Pathways Exploration
The compound’s synthesis involves several pathways, including diazo-coupling and Knoevenagel condensation. Exploring these synthetic pathways can lead to the discovery of more efficient methods for producing the compound or its analogs, which could have enhanced biological activities .
Pharmacodynamic Versatility
The pharmacodynamic profile of benzothiazole and quinazoline derivatives is broad, encompassing activities such as sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory. Research into the compound’s pharmacodynamics could uncover a wide range of therapeutic applications .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-30(22-10-3-2-4-11-22)35(32,33)23-16-14-19(15-17-23)26(31)28-21-9-7-8-20(18-21)27-29-24-12-5-6-13-25(24)34-27/h2-18H,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDCMMDLWWOXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

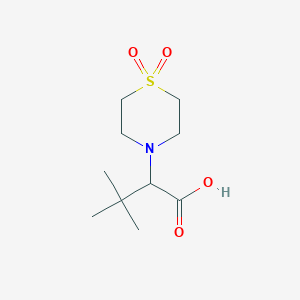
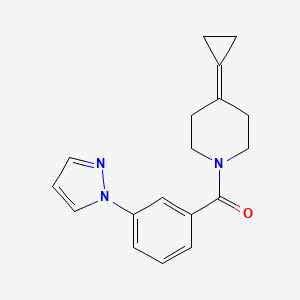

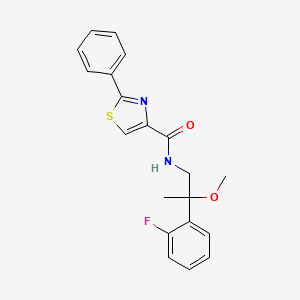
![3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776971.png)
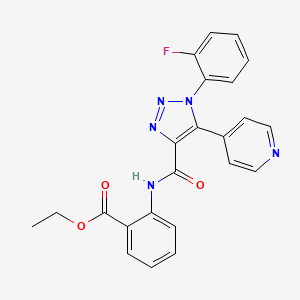
![2-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2776974.png)
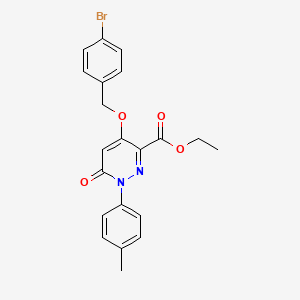
![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2776981.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2776983.png)


